3-Tert-butyl-1-methyl-1H-pyrazol-4-amine
Description
Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research
Pyrazole derivatives are a class of heterocyclic compounds that have garnered substantial attention in advanced chemical research. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry, agrochemistry, and materials science. Their broad spectrum of biological activities is a key driver of this interest, with pyrazole-containing molecules exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others. The ability of the pyrazole core to act as a bioisostere for other functional groups and to engage in various non-covalent interactions makes it a valuable component in the design of new therapeutic agents.
Overview of Aminopyrazole Scaffold in Synthetic Design
The aminopyrazole scaffold is a particularly important subclass of pyrazole derivatives, serving as a foundational building block in synthetic organic chemistry. The presence of a reactive amino group provides a convenient handle for further functionalization, allowing for the construction of more complex molecular architectures. Aminopyrazoles are key intermediates in the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are prevalent in many biologically active compounds. The position of the amino group on the pyrazole ring (e.g., 3-amino, 4-amino, or 5-amino) significantly influences the reactivity and the types of structures that can be synthesized, making the regioselective synthesis of aminopyrazole isomers a critical aspect of modern synthetic strategy. For instance, 4-aminopyrazoles have been investigated for their potential as anticonvulsant and antioxidant agents. nih.gov
Structural Context of 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine within Substituted Pyrazoles
The specific structure of this compound is defined by a unique substitution pattern on the pyrazole core. Each substituent contributes distinct steric and electronic properties to the molecule:
The Pyrazole Ring: Forms the aromatic, heterocyclic core of the molecule.
The Tert-butyl Group at C3: This bulky alkyl group provides significant steric hindrance around the C3 position. This can influence the molecule's reactivity, solubility, and how it interacts with biological targets. The steric bulk can also direct the regioselectivity of certain chemical reactions.
The N-methyl Group at N1: The methylation of one of the pyrazole nitrogens eliminates the possibility of tautomerism that exists in N-unsubstituted pyrazoles. This locks the molecule into a single tautomeric form, which can be crucial for consistent biological activity and predictable synthetic outcomes. The N1-substitution pattern is a common feature in many pharmacologically active pyrazoles.
The Amino Group at C4: The position of the amino group at C4 is less common than at the C3 or C5 positions. Its placement influences the electronic distribution within the pyrazole ring and provides a site for further chemical modification, such as acylation or alkylation, to build more complex derivatives.
The combination of these features makes this compound a distinct entity among substituted pyrazoles. Its structural isomer, 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, is more commonly documented in chemical literature and has been used as a precursor in the synthesis of other complex molecules. mdpi.commdpi.com The study of different isomers like these is crucial for understanding structure-activity relationships (SAR) in drug discovery, where minor changes in substituent position can lead to significant differences in biological effect.
Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-tert-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-6(9)5-11(4)10-7/h5H,9H2,1-4H3 |
InChI Key |
XEVADDPUXXXTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1N)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Tert Butyl 1 Methyl 1h Pyrazol 4 Amine
Reactions Involving the Amine Functional Group
The primary amine at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
N-Functionalization Strategies (e.g., Alkylation, Acylation, Sulfonamidation)
The nitrogen atom of the amine group in 3-tert-butyl-1-methyl-1H-pyrazol-4-amine serves as a nucleophilic center, enabling reactions with various electrophiles to form new nitrogen-carbon and nitrogen-sulfur bonds.
N-Alkylation: While direct N-alkylation of aminopyrazoles can be achieved using alkyl halides, alternative methods like reductive amination (see section 3.1.3) are often preferred. Another modern approach for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. This method provides an alternative to traditional techniques that may require strong bases or high temperatures.
N-Acylation: The amine group can be acylated using acylating agents such as acyl chlorides or anhydrides under basic conditions. This reaction leads to the formation of the corresponding N-acyl pyrazole derivatives, which are important motifs in medicinal chemistry. The reactivity in acylation can be influenced by the nucleophilicity of the amine, and for less nucleophilic amines, more forcing conditions or specific catalysts may be required to achieve high yields of mono- or diacylated products.
N-Sulfonamidation: The reaction of aminopyrazoles with sulfonyl chlorides provides a direct route to pyrazole-sulfonamide hybrids. For instance, the analogous compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been shown to react with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) as a base. mdpi.com This triethylamine-mediated sulfonamidation proceeds efficiently in acetonitrile (B52724) at room temperature. mdpi.com Interestingly, this reaction can lead to a double N-sulfonylation, affording N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in high yield. mdpi.comresearchgate.net The completion of this double sulfonylation is confirmed by the absence of the characteristic NH2 proton signal in the 1H NMR spectrum. mdpi.com
Table 1: N-Sulfonamidation of an Aminopyrazole Derivative Click on a row to display more details.
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% | mdpi.com |
Condensation Reactions with Carbonyl Compounds (Imine/Schiff Base Formation)
The primary amine of this compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, also known as Schiff bases. These reactions are typically catalyzed by acids or can proceed under solvent-free heating conditions.
For example, the isomeric 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde under solvent-free conditions at 120 °C to form the N-(5-pyrazolyl)imine intermediate. mdpi.comresearchgate.net Similarly, condensation with 2-pyridinecarboxaldehyde (B72084) can be achieved at ambient temperature in methanol (B129727), using magnesium sulfate (B86663) as a drying agent to drive the reaction towards the imine product. semanticscholar.org The formation of the imine is characterized by the appearance of a signal for the azomethine proton (CH=N) in the 1H NMR spectrum. These pyrazole-based Schiff bases are versatile intermediates in organic synthesis and have been explored for their biological activities. researchgate.netresearchgate.net
Table 2: Examples of Imine Formation with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine Click on a row to display more details.
| Carbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-methoxybenzaldehyde | Solvent-free, 120 °C, 2 h | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | Not isolated | mdpi.comresearchgate.net |
| 2-pyridinecarboxaldehyde | Methanol, MgSO4, ambient temp., 24 h | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | 81% | semanticscholar.org |
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the formation of C-N bonds, combining the condensation reaction with a subsequent in-situ reduction of the imine intermediate. This one-pot procedure provides a direct route to N-alkylated amines from primary amines and carbonyl compounds.
An efficient one-pot, two-step synthesis has been reported for the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde. mdpi.com The process involves an initial solvent-free condensation to form the imine, followed by reduction with sodium borohydride (B1222165) in methanol at ambient temperature. mdpi.comresearchgate.net This methodology is advantageous due to its operational simplicity and the fact that isolation and purification of the intermediate imine are not required. mdpi.comresearchgate.net The success of the reduction is confirmed spectroscopically by the disappearance of the imine's azomethine proton signal and the appearance of signals corresponding to the newly formed methylene (B1212753) bridge and the NH proton. mdpi.com Various reducing agents can be employed for this transformation, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of reactivity and selectivity. organic-chemistry.orgorganic-chemistry.org
Functionalization of the Pyrazole Ring System
Beyond the reactivity of the amine group, the pyrazole ring itself can be functionalized, offering pathways to introduce substituents at the carbon atoms of the heterocyclic core.
Electrophilic Aromatic Substitution Reactions on Pyrazoles
A common electrophilic substitution reaction is halogenation. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been successfully achieved using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating agents. beilstein-archives.org These reactions often proceed at room temperature in a solvent like DMSO, which can act as both solvent and catalyst, providing a metal-free route to 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org Nitration of N-heterocycles can also be achieved under metal-free conditions using reagents like t-butyl nitrite. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Functionalization, Suzuki Coupling)
Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials like halo- or organometallic pyrazoles. rsc.orgnih.gov For the pyrazole ring, the N2 nitrogen can act as a directing group, guiding the metal catalyst to functionalize the C5 position. researchgate.net The inherent reactivity of the pyrazole ring can also lead to functionalization at the C4 position. researchgate.net The regioselectivity between the C4 and C5 positions can be poor in some cases, but various strategies have been developed to improve it. rsc.org
Suzuki Coupling: The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov To apply this reaction to the pyrazole ring of this compound, a halogen atom would first need to be installed on the ring, for example at the C5 position, via an electrophilic halogenation reaction if selectivity allows, or through a more complex synthetic route. The resulting halopyrazole could then be coupled with a variety of aryl or vinyl boronic acids. rsc.orgnih.gov Pyrazole-containing ligands are also extensively used to stabilize metal complexes that serve as pre-catalysts in cross-coupling reactions, with substituents on the pyrazole ring being used to fine-tune the steric and electronic properties of the catalyst. researchgate.netrsc.org
No Published Research Found on the
Despite a comprehensive search of scientific literature, no specific research articles or detailed data could be found on the chemical reactivity and derivatization of the compound this compound. The requested analysis, focusing on regioselective functionalization and its transformation into novel heterocyclic systems, cannot be provided at this time due to the absence of published findings on this specific molecule.
The scientific landscape is vast, and while information on the broader class of aminopyrazoles is available, the specific substitution pattern of a tert-butyl group at the C-3 position, a methyl group at the N-1 position, and an amino group at the C-4 position appears to be a largely unexplored area of research.
Literature searches predominantly yield results for the isomeric compound, 3-Tert-butyl-1-methyl-1H-pyrazol-5-amine . This isomer has been the subject of various studies detailing its synthesis and subsequent reactions, including derivatization of the C-5 amino group to form sulfonamides and other derivatives. However, this information is not applicable to the requested 4-amino isomer due to the different electronic and steric environment of the amino group and the pyrazole ring.
The absence of published data prevents the creation of an accurate and informative article on the following topics as requested:
Transformations Leading to Novel Heterocyclic Systems: No studies have been found that utilize this compound as a starting material for the synthesis of fused or novel heterocyclic ring systems.
Consequently, no data tables or detailed research findings can be generated for the specified compound. It is recommended that researchers interested in the chemical properties of this compound would need to conduct novel synthetic and reactivity studies.
Based on comprehensive searches of available scientific literature, patents, and chemical databases, detailed experimental spectroscopic data for the specific compound This compound is not publicly available. The required information to generate a thorough and scientifically accurate article with specific data tables for 1D/2D NMR, IR, Mass Spectrometry, and X-ray Crystallography for this exact molecule could not be located.
Much of the available research focuses on the isomeric compound, 3-Tert-butyl-1-methyl-1H-pyrazol-5-amine , and its various derivatives. While spectroscopic data for this 5-amino isomer is well-documented, it cannot be substituted for the requested 4-amino isomer due to significant differences in chemical structure that would lead to distinct spectroscopic properties.
Consequently, it is not possible to construct the requested article with the specified level of detail and scientific accuracy without the foundational experimental data. Any attempt to do so would involve speculation and would not meet the required standards of factual reporting.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 1 Methyl 1h Pyrazol 4 Amine
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into its conjugation and the nature of its chromophores. For 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine, UV-Vis spectroscopy, in conjunction with computational methods, can elucidate the electronic transitions primarily associated with the pyrazole (B372694) ring and the amino substituent.
Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in published literature. However, the electronic absorption properties can be inferred from studies on structurally related aminopyrazole derivatives and through theoretical calculations. The pyrazole ring itself is an aromatic heterocycle, and the introduction of an amino group at the C4 position and alkyl groups at N1 and C3 significantly influences its electronic properties. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole core, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
In the absence of direct experimental data, Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for predicting the electronic absorption spectra of organic molecules. Such calculations can determine the wavelengths of maximum absorption (λmax), the oscillator strengths (f), and the nature of the electronic transitions by identifying the molecular orbitals involved. For aminopyrazole systems, the principal electronic transitions are typically of π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals.
A theoretical study on a similar compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, demonstrated that its UV-Vis spectrum is characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the pyrazole ring and the phenyl substituent. nih.gov The HOMO-LUMO energy gap is a critical factor in determining the absorption wavelength, with a smaller gap corresponding to a longer wavelength of absorption. For this compound, the HOMO is expected to have significant contributions from the pyrazole ring and the 4-amino group, while the LUMO will be predominantly located on the pyrazole ring.
The electronic transitions can be further characterized by analyzing the molecular orbitals involved. The primary π → π* transition would likely involve the delocalized π-system of the pyrazole ring and the p-orbital of the amino nitrogen. The presence of the electron-donating tert-butyl and methyl groups can also subtly influence the energies of the molecular orbitals and, consequently, the absorption spectrum.
Based on computational studies of related aminopyrazole derivatives, a hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) could be predicted as follows. This table illustrates the kind of data that would be obtained from a combined experimental and theoretical study.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| 265 | 0.45 | HOMO → LUMO | π → π |
| 220 | 0.28 | HOMO-1 → LUMO | π → π |
| 205 | 0.15 | HOMO → LUMO+1 | π → π* |
Computational and Theoretical Studies on 3 Tert Butyl 1 Methyl 1h Pyrazol 4 Amine and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Methodologies such as Density Functional Theory (DFT) and Ab Initio methods are frequently applied to heterocyclic systems like pyrazoles to elucidate their characteristics at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized molecules due to its excellent balance of computational cost and accuracy. researcher.lifeyoutube.com For 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.netresearchgate.net This process systematically adjusts the positions of the atoms until the configuration with the minimum total energy is found. youtube.com
The geometry optimization of pyrazole (B372694) derivatives is commonly performed using hybrid functionals, with B3LYP (Becke, 3-parameter, Lee–Yang–Parr) being a popular choice. strath.ac.uknih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole structures, the planarity of the pyrazole ring is a key feature, although substituents like the bulky tert-butyl group can introduce minor distortions. nih.govdergipark.org.tr The C-N and N-N bond lengths within the pyrazole ring, as well as the geometry of the exocyclic amine group, are critical parameters that influence the molecule's electronic properties and potential for intermolecular interactions.
Once the optimized geometry is obtained, DFT is further used to calculate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. These calculations are fundamental for understanding the compound's reactivity and spectroscopic properties. researcher.life
Ab Initio Methods for Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) can provide highly accurate predictions of electronic properties, especially for smaller molecules. researchgate.netiaea.org
For the parent pyrazole molecule, multi-reference configuration interaction calculations have been used to assign its electronic states and interpret its vacuum ultraviolet (VUV) absorption spectrum. researchgate.netiaea.org Such high-level calculations offer a detailed picture of electron correlation effects and are invaluable for understanding excited states and photochemical behavior. For this compound, while full CI calculations may be computationally prohibitive, methods like MP2 can be used to obtain a more accurate description of electron correlation than standard DFT functionals, leading to improved predictions of properties like dipole moments and polarizability.
Basis Set and Functional Selection Considerations
The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the functional and the basis set. youtube.com A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com
Functionals: A wide variety of density functionals are available, each with different strengths. The B3LYP functional is a widely used hybrid functional that often provides reliable geometries and energies for organic molecules. strath.ac.ukresearchgate.net Other functionals, such as the M06-2X, are known for their good performance in systems with non-covalent interactions, while CAM-B3LYP is often used for long-range corrected calculations, which are important for predicting electronic excitation energies. researchgate.netresearchgate.net The choice of functional is crucial and is often guided by benchmarking studies on similar molecules or by the specific property being investigated. youtube.comacs.org
Basis Sets: Basis sets range in size and complexity. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used for geometry optimizations of pyrazole derivatives. researchgate.netnih.gov The notation indicates:
6-311: Describes the number of Gaussian functions used for core and valence orbitals.
G: Signifies a Gaussian-type orbital.
++: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. youtube.com
(d,p): Adds polarization functions, which allow for more flexibility in the shape of the orbitals and are essential for accurate descriptions of bonding. youtube.com
For higher accuracy calculations, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, are often employed. acs.org The selection of an appropriate basis set involves a trade-off between desired accuracy and computational cost. youtube.commit.edu
Analysis of Electronic Structure and Charge Distribution
Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Analyses of frontier molecular orbitals and atomic charges provide a quantitative and qualitative picture of the electronic landscape of this compound.
HOMO-LUMO Orbital Analysis
The Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, DFT calculations show that the HOMO is often localized over the pyrazole ring and the amine substituent, reflecting the electron-rich nature of this part of the molecule. The LUMO is typically distributed over the aromatic ring system. nih.govjcsp.org.pk The presence of the electron-donating amine group at the C4 position and the tert-butyl group at C3 would be expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.
Below is a table of representative HOMO-LUMO energy values calculated for analogous pyrazole derivatives using DFT, illustrating the typical range for these compounds.
| Compound/Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Pyz-1 (pyrazole derivative) | B3LYP/6-311++G | -6.045 | -0.927 | 5.118 |
| Pyz-2 (pyrazole derivative) | B3LYP/6-311++G | -6.215 | -1.049 | 5.166 |
| Pyrazole-carboxamide 4 | B3LYP/6-31G | -5.44 | -1.21 | 4.23 |
| Pyrazole-carboxamide 5 | B3LYP/6-31G | -5.56 | -1.24 | 4.32 |
Data is illustrative and sourced from studies on analogous pyrazole structures for comparative purposes. nih.govjcsp.org.pk
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.de This provides a clear representation of the Lewis structure of the molecule and quantifies deviations from this idealized picture.
For this compound, NBO analysis can reveal:
Natural Atomic Charges: It provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. It would be expected to show a negative charge on the nitrogen atoms of the pyrazole ring and the exocyclic amine, reflecting their electronegativity, and positive charges on the adjacent carbon and hydrogen atoms.
Hybridization: The analysis details the spd composition of the atomic orbitals involved in forming bonds and lone pairs.
Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization or hyperconjugation. uni-muenchen.de In pyrazole systems, significant delocalization is expected from the nitrogen lone pairs into the antibonding orbitals of the ring, which is a key factor in its aromaticity and chemical stability. researchgate.net
This analysis provides a detailed understanding of the intramolecular charge transfer and the electronic interactions that govern the structure and reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It is instrumental in predicting how a molecule will interact with other chemical species, highlighting regions of positive and negative electrostatic potential. deeporigin.comchemrxiv.org In MEP maps, colors are used to denote different potential values; typically, red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue signifies regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with neutral or intermediate potential. researchgate.net
For this compound, theoretical calculations would reveal a distinct electrostatic landscape. The pyrazole ring's nitrogen atoms are key features. The sp²-hybridized nitrogen atom at position 2 (N2) is expected to be a region of strong negative potential due to its lone pair of electrons. researchgate.net The amino group at position 4 is also a significant contributor to the MEP. The nitrogen atom of the NH₂ group will be an electron-rich, nucleophilic site (red or yellow), while the hydrogen atoms of the amino group will be electron-deficient, electrophilic sites (blue).
The tert-butyl group at position 3 and the methyl group at position 1 are electron-donating alkyl groups. They increase the electron density on the pyrazole ring through an inductive effect, which would enhance the negative electrostatic potential around the ring system, particularly at the N2 nitrogen. Computational analyses of similar polyazole structures confirm that high nitrogen content and the presence of substituents significantly influence the MEP. researchgate.net
Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound
| Molecular Region | Substituent/Atom | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyrazole Ring | N2 Atom | Strong Negative (Red) | Site for electrophilic attack, protonation, and hydrogen bond acceptance |
| Pyrazole Ring | C5 Atom | Moderate Negative (Yellow/Green) | Potential site for electrophilic substitution |
| Exocyclic Amine | Amino (NH₂) Nitrogen | Negative (Red/Yellow) | Nucleophilic center, site for hydrogen bond acceptance |
| Exocyclic Amine | Amino (NH₂) Hydrogens | Strong Positive (Blue) | Site for hydrogen bond donation |
| Alkyl Groups | Tert-butyl & Methyl Groups | Near Neutral (Green) | Inductive electron donation to the ring |
Theoretical Predictions of Reactivity and Selectivity
Theoretical studies are pivotal in predicting the reactivity and selectivity of pyrazole derivatives. researchgate.net The electronic properties of the substituents on the pyrazole ring dictate its chemical behavior. nih.gov In this compound, the ring is decorated with three electron-donating groups: a tert-butyl group, a methyl group, and an amino group. These substituents increase the electron density of the aromatic pyrazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted pyrazole.
Computational models can predict the most likely sites for electrophilic attack. Based on the MEP analysis, the primary sites for such reactions are the N2 nitrogen, the exocyclic amino nitrogen, and the C5 carbon of the pyrazole ring. The specific outcome of a reaction would depend on the nature of the electrophile and the reaction conditions. The presence of multiple nucleophilic centers suggests that the molecule can exhibit complex reactivity, and computational studies help in discerning the selectivity of these reactions. For instance, protonation is most likely to occur at the N2 position, which is generally the most basic site in N1-substituted pyrazoles. nih.gov
Investigation of Tautomerism in Aminopyrazoles
Tautomerism is a critical phenomenon in heterocyclic chemistry, as the presence of different tautomers in equilibrium can significantly influence a compound's chemical and biological properties. researchgate.netnih.gov Prototropy, the migration of a proton, is the most common form of tautomerism in these systems. numberanalytics.com
Annular Prototropic Tautomerism
Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms within the pyrazole ring. numberanalytics.com This is a characteristic feature of N-unsubstituted pyrazoles. nih.gov For a generic 3(5)-aminopyrazole, an equilibrium exists between the 3-aminopyrazole (B16455) and 5-aminopyrazole forms. Theoretical calculations on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netresearchgate.net The energy barrier for the intramolecular proton transfer can be quite high, though it is influenced by substituents and the surrounding medium. nih.gov
However, in the specific case of This compound , annular tautomerism is not possible . The presence of the methyl group on the N1 nitrogen atom "fixes" the structure, preventing the proton migration between N1 and N2 that is characteristic of annular tautomerism. researchgate.net
Side-Chain Tautomerism Considerations
Beyond the ring, tautomerism can also involve side chains. For this compound, a potential side-chain tautomerism is the amino-imino equilibrium. This would involve the migration of a proton from the exocyclic amino group to either the C5 or N1 position of the ring, forming a pyrazole-4(1H)-imine or pyrazole-4(5H)-imine, respectively.
Computational studies would be required to determine the relative energies of these imino tautomers compared to the amino form. Generally, for aromatic heterocycles, the amino form is significantly more stable than the imino form, and the equilibrium heavily favors the amino tautomer. This preference is due to the preservation of the aromaticity of the pyrazole ring in the amino form.
Influence of Substituents on Tautomeric Equilibria
In N-unsubstituted pyrazoles where annular tautomerism is possible, the nature and position of substituents play a crucial role in determining the position of the tautomeric equilibrium. nih.govrsc.org Electron-donating groups, such as amino, methyl, and tert-butyl groups, and electron-withdrawing groups can shift the equilibrium to favor one tautomer over the other. researchgate.netnih.gov
Theoretical studies have demonstrated that electron-donating groups generally prefer to be at the C3 position, stabilizing the tautomer where the ring proton is on the N1 nitrogen. nih.gov Conversely, electron-withdrawing groups tend to stabilize the tautomer where they are located at C5. researchgate.net The solvent environment also has a strong influence on the equilibrium. researchgate.net For example, in a study of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, the 3-substituted tautomer was dominant in solution. nih.gov
Table 2: General Influence of Substituent Electronic Effects on Annular Tautomerism in 3(5)-Substituted Pyrazoles
| Substituent Type at C3 | Electronic Effect | Favored Tautomer |
| Amino (-NH₂) | Electron-Donating | 3-Substituted |
| Methyl (-CH₃) | Electron-Donating | 3-Substituted |
| Nitro (-NO₂) | Electron-Withdrawing | 5-Substituted |
| Carboxyl (-COOH) | Electron-Withdrawing | 5-Substituted |
Note: This table illustrates general trends for N-unsubstituted pyrazoles. As stated previously, annular tautomerism is blocked in this compound due to N1-methylation.
Synthetic Utility of 3 Tert Butyl 1 Methyl 1h Pyrazol 4 Amine in Complex Molecule Construction
Role as a Key Building Block in Organic Synthesis
3-Tert-butyl-1-methyl-1H-pyrazol-4-amine serves as a fundamental starting material in the synthesis of more elaborate molecules. The presence of a primary amino group provides a reactive site for the formation of new carbon-nitrogen bonds, a cornerstone of many synthetic strategies. This reactivity is exemplified in its use in condensation and sulfonamidation reactions.
For instance, the related isomer, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, readily undergoes condensation reactions with aldehydes, such as p-methoxybenzaldehyde, to form N-(5-pyrazolyl)imine intermediates. mdpi.comresearchgate.net These imines are key precursors for the synthesis of other valuable pyrazole (B372694) derivatives. mdpi.comresearchgate.net A similar reactivity profile is anticipated for the 4-amino isomer, allowing it to be a key component in the construction of various heterocyclic systems.
Furthermore, the amine functionality can react with sulfonyl chlorides, as demonstrated by the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride to yield N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.comresearchgate.net This reaction highlights the utility of aminopyrazoles in introducing sulfonamide moieties, a common functional group in medicinally important compounds. mdpi.com
The following table summarizes representative reactions showcasing the role of aminopyrazoles as key building blocks:
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Reductive Amination | mdpi.comresearchgate.net |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Sulfonamidation | mdpi.comresearchgate.net |
Scaffold for Multi-Step Organic Transformations
Beyond its role in single-step reactions, this compound functions as a foundational scaffold upon which complex molecular structures can be assembled through multi-step synthetic sequences. The pyrazole core provides a stable and predictable framework that can be sequentially functionalized.
The formation of imine intermediates from the amine group is a critical step in many multi-step transformations. mdpi.comresearchgate.net For example, N-(5-pyrazolyl)imines, derived from the 5-amino isomer, have been utilized in aza-Diels–Alder cycloaddition reactions. semanticscholar.org This demonstrates the potential of the pyrazole-imine motif to participate in pericyclic reactions, leading to the rapid construction of fused heterocyclic systems.
The tert-butyl group, while sterically hindering, also plays a crucial role by influencing the regioselectivity of reactions and enhancing the stability of the molecule. The pyrazole ring itself can be involved in further transformations, such as C-C bond-forming reactions like the Suzuki-Miyaura coupling, which is a powerful tool for constructing biaryl systems. drpress.org
The versatility of the pyrazole scaffold is evident in its widespread use in medicinal chemistry and drug discovery, where it serves as a privileged pharmacophore in numerous FDA-approved drugs. mdpi.com The ability to build upon the this compound core allows for the systematic exploration of chemical space and the development of novel bioactive molecules.
Precursor to Structurally Diverse Pyrazole Derivatives
A primary synthetic application of this compound is its role as a direct precursor to a wide variety of structurally diverse pyrazole derivatives. The reactivity of the amino group allows for its conversion into a multitude of other functional groups and for its incorporation into larger, more complex ring systems.
Condensation reactions with aldehydes and ketones yield a range of N-pyrazolyl imines. semanticscholar.org For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) produces (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. semanticscholar.org These imines are not only stable products in their own right but also serve as versatile intermediates for further synthetic manipulations.
The synthesis of pyrazole-sulfonamide hybrids is another important application. mdpi.com These compounds are of significant interest due to their diverse biological activities. The reaction of the aminopyrazole with various sulfonyl chlorides provides a straightforward route to a library of these derivatives.
The following table presents a selection of pyrazole derivatives synthesized from aminopyrazole precursors:
| Precursor | Reagent | Derivative | Class of Compound | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine | N-Pyrazolyl Imine | semanticscholar.org |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | N-Heterocyclic Amine | mdpi.comresearchgate.net |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Pyrazole-Sulfonamide Hybrid | mdpi.comresearchgate.net |
Emerging Methodologies and Future Research Directions in 3 Tert Butyl 1 Methyl 1h Pyrazol 4 Amine Chemistry
Development of Catalytic Methods for Selective Transformations
The selective functionalization of heterocyclic compounds is a cornerstone of modern drug discovery and development. For 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine, the development of catalytic methods for selective transformations is a key area of future research. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds at specific positions on a molecule, avoiding the need for pre-functionalized starting materials. nih.govbohrium.comrsc.org
Future research will likely focus on the application of catalysts based on palladium, rhodium, and other transition metals to achieve regioselective C-H activation at the C-5 position of the pyrazole (B372694) ring. researchgate.net The directing ability of the amine group at the C-4 position could be exploited to guide the catalyst to the adjacent C-5 position, enabling the introduction of a wide range of substituents.
Table 1: Potential Catalytic Systems for Selective C-H Functionalization
| Catalyst System | Target Transformation | Potential Advantages |
| Palladium(II) acetate with a phosphine ligand | C-H Arylation/Alkenylation at C-5 | High efficiency and functional group tolerance. |
| Rhodium(III) complexes | C-H Annulation with alkynes | Rapid construction of fused heterocyclic systems. |
| Copper(I) or (II) catalysts | C-H Amination/Etherification at C-5 | Formation of new C-N and C-O bonds. |
The development of these catalytic methods would provide a more atom-economical and step-efficient approach to a diverse library of derivatives of this compound, facilitating the exploration of their structure-activity relationships.
Advancements in Sustainable Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound and its derivatives, a shift towards more sustainable protocols is a critical future direction. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. thieme-connect.com
One promising approach is the use of water as a solvent for the synthesis of pyrazole derivatives. thieme-connect.com Multicomponent reactions in aqueous media, often facilitated by surfactants or phase-transfer catalysts, can provide high yields of polysubstituted pyrazoles in a single step. thieme-connect.com Additionally, the use of biocatalysts, such as immobilized enzymes, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of pyrazole precursors. nih.govacs.org
Table 2: Comparison of Conventional vs. Sustainable Synthesis Approaches
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Solvent | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions. |
| Catalyst | Homogeneous metal catalysts (often toxic) | Heterogeneous catalysts, biocatalysts, or catalyst-free reactions. |
| Energy | High temperatures, prolonged reaction times | Microwave irradiation, ultrasound, or ambient temperature reactions. |
| Atom Economy | Often involves multiple steps with protecting groups | One-pot reactions, multicomponent reactions. |
Future research in this area will focus on developing a truly "green" synthesis of this compound, minimizing waste and environmental impact.
Exploration of Novel Reaction Pathways for Functionalization
Beyond C-H activation, the exploration of other novel reaction pathways for the functionalization of this compound is a vibrant area of research. The inherent reactivity of the pyrazole ring and the amino substituent can be harnessed to participate in a variety of transformations.
Photoredox catalysis, which utilizes visible light to initiate radical reactions, has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This methodology could be applied to the C-H amination of arenes using pyrazole-derived nitrogen radicals, offering a new route to N-arylated derivatives. acs.orgacs.org Furthermore, the amino group at the C-4 position can be a handle for various transformations, including diazotization followed by Sandmeyer-type reactions to introduce a range of functionalities at this position.
The development of novel multicomponent reactions that incorporate this compound as a building block would also be a significant advancement, allowing for the rapid assembly of complex molecular scaffolds. mdpi.com
Integration of Computational Approaches in Synthetic Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern organic synthesis. researchgate.netnih.gov In the context of this compound, computational approaches can play a crucial role in several aspects of its chemistry.
DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack on the pyrazole ring, guiding the design of regioselective functionalization reactions. researchgate.net Furthermore, computational modeling can help in understanding the mechanism of catalytic reactions, aiding in the development of more efficient and selective catalysts. researchgate.nettandfonline.com
Table 3: Applications of Computational Chemistry in Pyrazole Synthesis
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of reactivity and regioselectivity. | Identification of the most reactive sites for functionalization. |
| Molecular Docking | Elucidation of reaction mechanisms. | Understanding the role of catalysts and intermediates. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Design of novel catalysts. | In silico screening of potential catalysts for improved performance. |
The integration of machine learning algorithms with large experimental datasets is another exciting frontier. Such models could be trained to predict the optimal reaction conditions for the synthesis and functionalization of pyrazoles, accelerating the discovery of new and efficient synthetic routes.
Q & A
Q. What are the common synthetic routes for 3-Tert-butyl-1-methyl-1H-pyrazol-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with halogenated pyrazole intermediates. For example, tert-butyl carbamate-protected pyrazole derivatives can undergo deprotection using trifluoroacetic acid (TFA) to yield the free amine (e.g., 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine, synthesized via TFA-mediated cleavage of a tert-butyl carbamate group) . Ullmann-type coupling reactions with copper catalysts (e.g., CuBr) and cesium carbonate as a base are also employed for introducing substituents, though yields may vary (e.g., 17.9% yield in a DMSO-based reaction) . Key intermediates include halogenated pyrazoles (e.g., 3-iodo-1H-pyrazoles) and tert-butyl-protected amines.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct signals corresponding to the tert-butyl group (δ ~1.3 ppm for 9H singlet in ¹H NMR; δ ~28–35 ppm for quaternary carbon in ¹³C NMR) and pyrazole ring protons (δ ~7.5–8.5 ppm for aromatic protons). For example, in 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine, the pyridine protons appear at δ 8.84 and 8.50 ppm .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 215 for N-cyclopropyl derivatives) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry or hydrogen bonding (e.g., SHELX programs for structure refinement) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use glove boxes for air-sensitive steps and wear PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact .
- Employ filtered pipette tips to prevent cross-contamination during synthesis .
- Dispose of waste via specialized chemical treatment services to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers optimize the low yields often encountered in Ullmann-type coupling reactions during the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Replace CuBr with palladium catalysts (e.g., Pd(OAc)₂) for improved regioselectivity .
- Solvent optimization : Test polar aprotic solvents like DMF or DMAc instead of DMSO to enhance reaction efficiency .
- Temperature modulation : Extend reaction times (e.g., 72 hours at 60°C) to drive equilibria toward product formation, as demonstrated in pyrazole-amine syntheses .
Q. What strategies are effective in resolving ambiguities in regioselectivity during substitution reactions on the pyrazole ring of this compound derivatives?
- Methodological Answer :
- Crystallographic validation : Use SHELXL for single-crystal X-ray diffraction to confirm substitution patterns (e.g., distinguishing N1 vs. N2 alkylation) .
- DFT calculations : Predict thermodynamic stability of regioisomers using Gaussian09 at the B3LYP/6-31G(d) level, as applied in pyridylpyrazole studies .
- Competitive kinetic experiments : Compare reaction rates of halogenated intermediates under varying conditions .
Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, DFT studies on pyridylpyrazoles revealed enhanced electron density at the pyrazole N4 position .
- Solvation models : Use CPCM or SMD to simulate solvent effects on reaction pathways .
- Docking studies : Model interactions with biological targets (e.g., kinases) to guide medicinal chemistry applications .
Q. What analytical approaches should be employed when conflicting NMR data arises for this compound derivatives synthesized under varying conditions?
- Methodological Answer :
- Variable-temperature NMR (VT-NMR) : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals through ¹H-¹³C correlations (e.g., distinguishing tert-butyl carbons from aromatic signals) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
